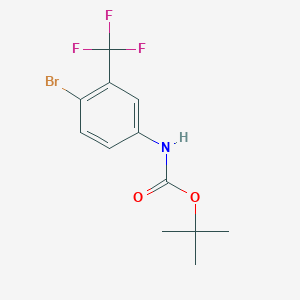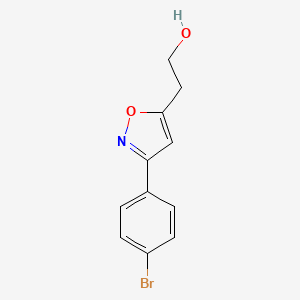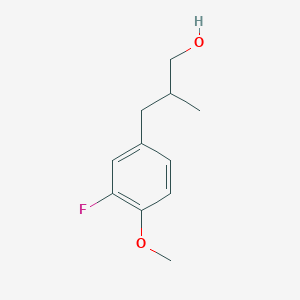
Carbamate de tert-butyle (4-bromo-3-(trifluorométhyl)phényle)
Vue d'ensemble
Description
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring
Applications De Recherche Scientifique
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that the compound’s trifluoromethyl group significantly impacts its chemical reactivity .
Pharmacokinetics
The compound’s high molecular weight could potentially affect its permeability across the blood-brain barrier .
Action Environment
Environmental factors such as the compound’s fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl carbamates, while coupling reactions can produce biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-bromo-3-fluorophenyl)carbamate
- Tert-butyl (3-bromo-5-(trifluoromethyl)phenyl)carbamate
- Tert-butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate
Uniqueness
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Propriétés
IUPAC Name |
tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFNYAOHCLVHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)



![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)







